N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide

Description

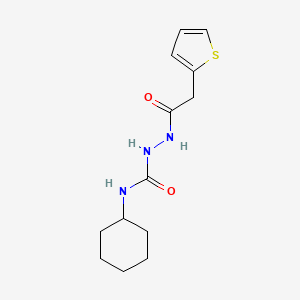

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide is a urea-derived ethanamide compound characterized by a cyclohexylamino carbamoyl group and a 2-thienyl substituent. Its molecular structure combines a hydrophobic cyclohexyl moiety with the electron-rich thiophene ring, making it a candidate for studying ligand-receptor interactions or enzyme modulation.

Properties

IUPAC Name |

1-cyclohexyl-3-[(2-thiophen-2-ylacetyl)amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBPBZVPNUVZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide typically involves the reaction of cyclohexylamine with 2-(2-thienyl)ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve cyclohexylamine in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-(2-thienyl)ethanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, automated purification systems can be used to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides.

Scientific Research Applications

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its structure-activity relationship is studied to optimize its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. The thienyl group can participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural motifs include:

- Cyclohexylamino carbamoyl group: Provides steric bulk and lipophilicity.

Comparison with analogs :

2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (): Substituents: Cyano and methoxyimino groups introduce strong electron-withdrawing effects, enhancing electrophilicity compared to the thienyl group. Isomerism: highlights E/Z isomerism in ethoxyimino analogs, which may influence stability and bioactivity—a factor absent in the target compound .

2-(N-Cyclohexylamino)-ethanesulfonic acid (): Functional group: Sulfonic acid replaces the ethanamide chain, increasing water solubility and acidity (pKa ~1–2) versus the neutral amide .

Data Table: Key Comparative Metrics

Research Implications

The cyclohexylamino-thienyl combination in the target compound offers a balance between lipophilicity and aromaticity, distinguishing it from sulfonic acids () and cyano-imino analogs (). Future studies should prioritize toxicological profiling and solubility optimization, leveraging methodologies from and .

Biological Activity

N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexylamino group, a carbonyl group, and a thienyl group attached to an ethanamide backbone. Its molecular formula is C13H16N2O2S, and it has a molecular weight of 264.35 g/mol. The compound is categorized as an amide, which is significant in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities suggest its potential use in various therapeutic applications, including the development of new drugs targeting infections and inflammation-related diseases.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This action could be beneficial in treating conditions like arthritis or other inflammatory disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity by occupying the active site or altering their conformation.

- Protein-Ligand Interactions : The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in target proteins.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((Cyclohexylamino)carbonylamino)-2-phenylethanamide | Cyclohexylamine, phenyl group | Moderate antimicrobial activity |

| N-((Cyclohexylamino)carbonylamino)-2-(2-furyl)ethanamide | Cyclohexylamine, furanyl group | Lower anti-inflammatory effects |

| N-((Cyclohexylamino)carbonylamino)-2-(2-pyridyl)ethanamide | Cyclohexylamine, pyridyl group | Enhanced enzyme inhibition |

The presence of the thienyl group in this compound contributes to its distinct electronic properties and enhances its biological activity compared to other derivatives.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to controls, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.